N-叔丁氧羰基-(+/-)-3-氨基-3,4-二甲基戊-4-烯醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

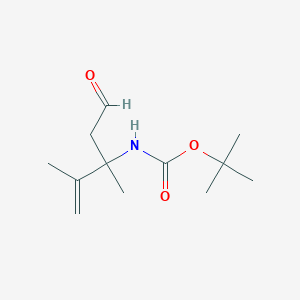

“N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines and amino acids . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc deprotection has been reported, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium and catalyst .

Molecular Structure Analysis

The molecular structure of “N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” involves the Boc group, which is stable towards most nucleophiles and bases . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” are largely determined by the Boc group. The Boc group is stable towards most nucleophiles and bases .

科学研究应用

Boc 脱保护

叔丁氧羰基 (Boc) 基团在合成有机化学和肽合成中通常用作胺保护基团。传统的 Boc 脱保护方法通常涉及高酸度、昂贵的试剂和有害溶剂。 然而,一种使用胆碱氯化物/对甲苯磺酸深共熔溶剂 (DES) 的可持续方法已被开发出来 。这种方法可以实现高效的 N-Boc 脱保护,产生优异的产率。该策略环保、简单,并最大限度地减少了潜在的影响。

酰胺化反应

N-Boc 保护的胺可以通过异氰酸酯介导的反应直接转化为酰胺。 这种一锅法酰胺化方法简便,适用于各种酰胺的合成 。

超声波辅助 N-Boc 保护

一种绿色简便的方法包括使用超声波照射对结构多样化的胺进行 N-Boc 保护。 该方法在室温下以优异的孤立产率实现选择性 N-Boc 保护 。

化学选择性 Boc 保护

一种环保路线允许脂肪族和芳香族胺、氨基酸和氨基醇的几乎定量 Boc 保护。 这种无催化剂和无溶剂的方法在温和条件下操作并提供可靠的结果 。

前体的合成

4-[(E)-丁-1-烯-3-炔-1-基]-3-{[叔丁基(二甲基)硅基]氧基}-1H-吲哚-1-羧酸叔丁酯可作为生物活性天然产物如印第安 A 和印第安 B 的潜在前体 。

新型衍生物

在 [1,2,4]三嗪并[5,6-b]吲哚和吲哚并[2,3-b]喹喔啉体系中引入叔丁基导致结构新颖的衍生物。 这些化合物在药物发现和材料科学方面具有潜在的应用 。

作用机制

Target of action

The primary target of “N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” or “tert-butyl N-(2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate” is likely to be a specific enzyme or receptor in a biochemical pathway. The Boc group in the compound is a protective group used in organic synthesis .

Mode of action

The compound interacts with its target by binding to it, which could inhibit or activate the function of the target. The Boc group is stable towards most nucleophiles and bases .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. The introduction and removal of the Boc group can be used to control the reactivity of the compound .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its chemical structure and the presence of the Boc group. The Boc group can be removed under certain conditions, which could affect the compound’s bioavailability .

Result of action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. The presence of the Boc group could affect these outcomes .

Action environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. The Boc group is stable under certain conditions .

安全和危害

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

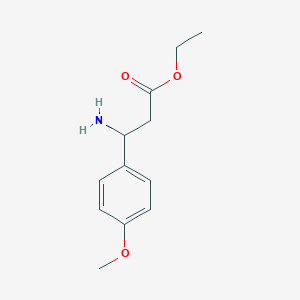

tert-butyl N-(2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(2)12(6,7-8-14)13-10(15)16-11(3,4)5/h8H,1,7H2,2-6H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLWYYDPDKGZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B2587497.png)

![Ethyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2587502.png)

![2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid](/img/structure/B2587508.png)

![3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide](/img/structure/B2587509.png)

![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2587511.png)

![1-(4-methylphenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2587516.png)